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Compound of Interest

Compound Name: (s)-2-Phenylpropanal

Cat. No.: B3041673 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the chiral

aldehyde, (S)-2-Phenylpropanal. The document outlines key Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectroscopic data in clearly structured tables, accompanied by

detailed experimental protocols for data acquisition. A workflow diagram created using

Graphviz illustrates the general process of spectroscopic analysis for organic compounds.

Spectroscopic Data
The following tables summarize the quantitative ¹H NMR, ¹³C NMR, and IR spectroscopic data

for (S)-2-Phenylpropanal.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for (S)-2-Phenylpropanal
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

9.68 d 1.2 CHO

7.35 - 7.20 m - Ar-H

3.65 q 7.0 CH

1.45 d 7.0 CH₃

Note: Spectra are typically recorded in deuterated chloroform (CDCl₃) at room temperature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for (S)-2-Phenylpropanal

Chemical Shift (δ) ppm Assignment

200.5 C=O (Aldehyde)

138.9 Ar-C (quaternary)

129.1 Ar-CH

128.0 Ar-CH

127.5 Ar-CH

56.5 CH

14.8 CH₃

Note: Spectra are typically recorded in deuterated chloroform (CDCl₃).

Infrared (IR) Spectroscopy
Table 3: Key Infrared (IR) Absorption Bands for (S)-2-Phenylpropanal
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3060, ~3030 Medium Aromatic C-H stretch

~2980, ~2930 Medium Aliphatic C-H stretch

~2820, ~2720 Medium
Aldehyde C-H stretch (Fermi

doublet)

~1725 Strong C=O stretch (Aldehyde)

~1600, ~1495, ~1450 Medium to Weak Aromatic C=C stretch

~760, ~700 Strong
Aromatic C-H bend (out-of-

plane)

Note: IR spectra are often acquired using Attenuated Total Reflectance (ATR) on a neat liquid

sample.[1]

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy Protocol

Sample Preparation: A solution of (S)-2-Phenylpropanal is prepared by dissolving

approximately 10-20 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl₃).

The solution is transferred to a standard 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer, such as a Varian CFT-20 or

equivalent, is used.[1]

Data Acquisition:

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal

resolution.
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A standard one-dimensional proton NMR spectrum is acquired.

Typical parameters include a sufficient number of scans to achieve a good signal-to-noise

ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a

relaxation delay of 1-2 seconds.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃

(δ 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ 0.00 ppm).

2.1.2. ¹³C NMR Spectroscopy Protocol

Sample Preparation: The same sample prepared for ¹H NMR spectroscopy can be used.

Instrumentation: A high-resolution NMR spectrometer equipped with a carbon probe is

utilized.

Data Acquisition:

A proton-decoupled ¹³C NMR spectrum is acquired.

A wider spectral width is used to cover the full range of carbon chemical shifts (e.g., 0-220

ppm).

A larger number of scans is typically required due to the lower natural abundance of the

¹³C isotope.

Data Processing: The FID is processed similarly to the ¹H NMR spectrum. Chemical shifts

are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy
2.2.1. Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory, such as a Bruker Tensor 27 FT-IR, is used.[1] The ATR crystal (e.g., diamond or

zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry

completely.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylpropanal
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3041673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

This will be automatically subtracted from the sample spectrum.

Sample Application: A small drop of neat (undiluted) (S)-2-Phenylpropanal is placed directly

onto the ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition: The spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or

32) to improve the signal-to-noise ratio, over a standard mid-IR range (e.g., 4000-400 cm⁻¹).

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum. The spectrum is typically displayed in terms of transmittance or absorbance

versus wavenumber (cm⁻¹). After the measurement, the sample is carefully cleaned from the

ATR crystal.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an

organic compound like (S)-2-Phenylpropanal.
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General Workflow for Spectroscopic Analysis of (S)-2-Phenylpropanal
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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